molecular formula C17H16N2O2 B7606648 4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide

4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide

Cat. No.: B7606648
M. Wt: 280.32 g/mol
InChI Key: CBFXRKONMIGULN-UHFFFAOYSA-N
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Description

4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide is a compound that features a pyrrolidinone ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide typically involves the formation of the pyrrolidinone ring followed by its attachment to the benzamide moiety. One common method involves the reaction of 2-oxopyrrolidine with a benzoyl chloride derivative under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrolidinone ring can be oxidized to form corresponding lactams.

    Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield hydroxyl derivatives.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of lactams.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide involves its interaction with specific molecular targets. The pyrrolidinone ring can mimic the structure of certain neurotransmitters, allowing it to bind to receptors in the brain and modulate their activity . This interaction can lead to various pharmacological effects, such as neuroprotection or modulation of cognitive functions.

Comparison with Similar Compounds

4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide can be compared to other similar compounds, such as:

Properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16-7-4-12-19(16)15-10-8-13(9-11-15)17(21)18-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFXRKONMIGULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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